![molecular formula C15H21BrN2O2 B12449958 1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine CAS No. 887589-67-5](/img/structure/B12449958.png)
1-Boc-3-[(2-bromophenyl-amino)-methyl]-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 3-{[(2-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE: is a synthetic organic compound that belongs to the class of azetidine derivatives It is characterized by the presence of a tert-butyl ester group, a bromophenyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL 3-{[(2-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound and an appropriate nucleophile.
Attachment of the Tert-Butyl Ester Group: The tert-butyl ester group can be attached through esterification using tert-butyl alcohol and a suitable carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring or the bromophenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the bromophenyl group to a phenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out on the bromophenyl group to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the azetidine ring or the bromophenyl group.
Reduction Products: Reduced forms of the bromophenyl group.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in certain organic reactions.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Biological Studies: It can be used in studies to understand the interactions of azetidine derivatives with biological targets.
Industry:
Material Science: The compound may find applications in the development of new materials with specific properties.
Chemical Manufacturing: It can be used as an intermediate in the production of other valuable chemicals.
Mechanism of Action
The mechanism of action of TERT-BUTYL 3-{[(2-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the azetidine ring can interact with specific binding sites, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
- TERT-BUTYL 3-{[(4-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE
- TERT-BUTYL 3-{[(2-CHLOROPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE
- TERT-BUTYL 3-{[(2-FLUOROPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE
Comparison:
- Structural Differences: The primary difference lies in the substituents on the phenyl group (bromine, chlorine, fluorine).
- Reactivity: The presence of different halogens can influence the reactivity and the types of reactions the compound can undergo.
- Biological Activity: The biological activity can vary based on the nature of the halogen, affecting the compound’s interaction with biological targets.
TERT-BUTYL 3-{[(2-BROMOPHENYL)AMINO]METHYL}AZETIDINE-1-CARBOXYLATE stands out due to the presence of the bromine atom, which can impart unique reactivity and biological properties compared to its analogs.
Properties
CAS No. |
887589-67-5 |
|---|---|
Molecular Formula |
C15H21BrN2O2 |
Molecular Weight |
341.24 g/mol |
IUPAC Name |
tert-butyl 3-[(2-bromoanilino)methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-7-5-4-6-12(13)16/h4-7,11,17H,8-10H2,1-3H3 |
InChI Key |
QQLTWZMTEMESKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC2=CC=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


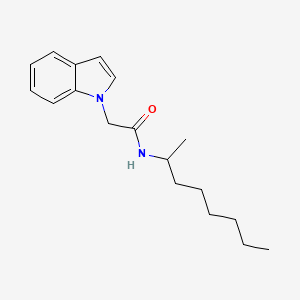
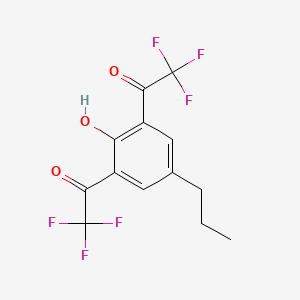
![N-Ethyl-1-[4-(trifluoromethoxy)phenyl]cyclohexanamine](/img/structure/B12449894.png)
![{2,3-bis[(9Z,12Z)-octadeca-9,12-dien-1-yloxy]propyl}dimethylamine](/img/structure/B12449901.png)
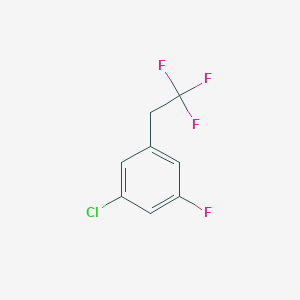
![2,4-dibromo-6-{(E)-[(2-hydroxy-5-propylphenyl)imino]methyl}phenol](/img/structure/B12449910.png)
![1-[5-tert-butyl-3-(heptafluoropropyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-phenylethanone](/img/structure/B12449921.png)
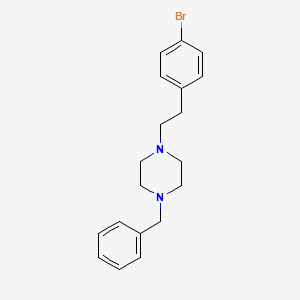
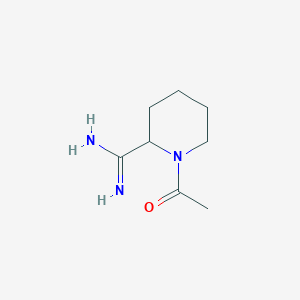
![4-[4-(Azepan-1-ylsulfonyl)anilino]-4-oxobut-2-enoic acid](/img/structure/B12449941.png)
![2-{[(3-cyano-1-methyl-1H-indol-2-yl)methyl]amino}benzoic acid](/img/structure/B12449948.png)
![3-(Dimethylamino)-1-[4-(4-heptylcyclohexyl)phenyl]propan-1-one](/img/structure/B12449949.png)
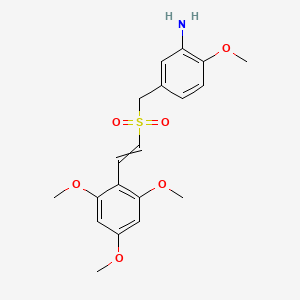
![4-(butan-2-yloxy)-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B12449964.png)
